molecular formula C16H14BrNO5S B609668 (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide CAS No. 1384426-12-3

(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide

Cat. No. B609668
M. Wt: 412.254
InChI Key: NIPUPOUEGOSAAO-OWOJBTEDSA-N
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Description

NT157 is discontinued for commercial reason.

Scientific Research Applications

Bromophenol Derivatives and Antioxidant Activity

Bromophenols, including compounds structurally related to (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, have been extensively researched for their antioxidant properties. These compounds are primarily extracted from marine algae and have shown potent antioxidant activities. Studies demonstrate that bromophenols isolated from the red alga Rhodomela confervoides and the marine red alga Symphyocladia latiuscula exhibit strong radical-scavenging activities. These antioxidant properties make bromophenols promising candidates for natural antioxidant sources in various applications, including food preservation and pharmaceuticals to combat oxidative stress-related diseases (Li et al., 2011), (Duan et al., 2007).

Inhibition of Cancer Cell Lines

Bromophenol derivatives have also been investigated for their cytotoxicity against human cancer cell lines. Certain bromophenols isolated from brown and red algae have shown selective cytotoxicity towards various cancer cell lines, highlighting their potential as anticancer agents. This research suggests that bromophenols could be explored further for their therapeutic potential in cancer treatment, providing a natural source of anticancer compounds (Xu et al., 2004).

Enzyme Inhibition and Potential Therapeutic Applications

Bromophenols have demonstrated significant inhibitory effects on various enzymes, including carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B). These enzymes are targets for the treatment of several diseases, such as glaucoma, obesity, and type 2 diabetes. The inhibition of these enzymes by bromophenols suggests their potential use in developing new therapeutic agents for these conditions. The enzyme inhibitory activities of bromophenols open new avenues for the pharmaceutical application of these natural compounds in managing diseases through enzyme modulation (Balaydın et al., 2012), (Liu et al., 2011).

properties

IUPAC Name

(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPUPOUEGOSAAO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Reactant of Route 2
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Reactant of Route 3
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Reactant of Route 4
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Reactant of Route 5
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Reactant of Route 6
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide

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